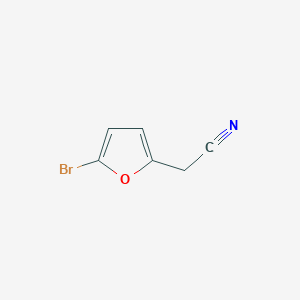
2-(5-Bromofuran-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring and an acetonitrile group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromofuran with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2-(5-Bromofuran-2-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Cyclization: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products Formed
Nucleophilic Substitution: Products include substituted furans with various functional groups.
Oxidation: Products include furanones and other oxygenated derivatives.
Cyclization: Products include spirocyclic compounds and other fused ring systems.
Aplicaciones Científicas De Investigación
2-(5-Bromofuran-2-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromofuran-2-yl)acetonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the furan ring is modified to introduce oxygen-containing functional groups . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a furan ring.
5-Bromofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
2-Furanacetonitrile: Similar structure but without the bromine atom.
Uniqueness
2-(5-Bromofuran-2-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .
Propiedades
Fórmula molecular |
C6H4BrNO |
|---|---|
Peso molecular |
186.01 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 |
Clave InChI |
XOAZCTHXSBFXJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


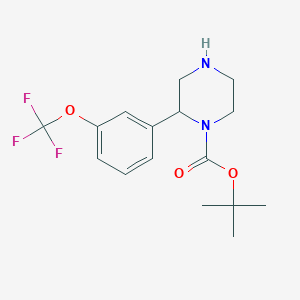
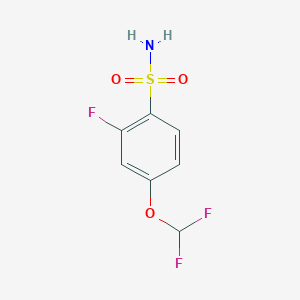
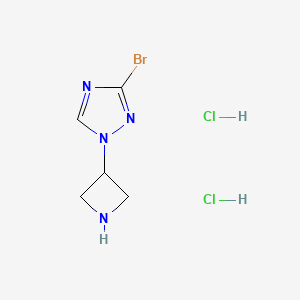
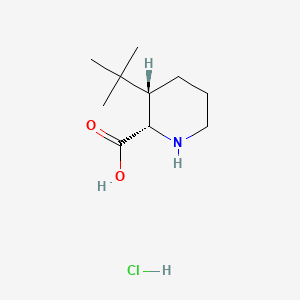
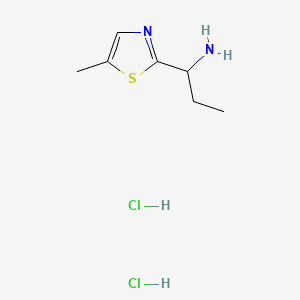
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
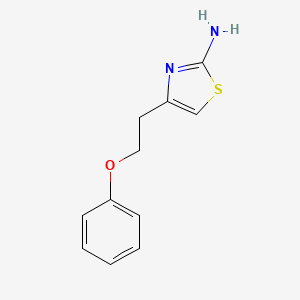

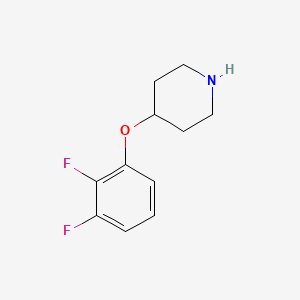

![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
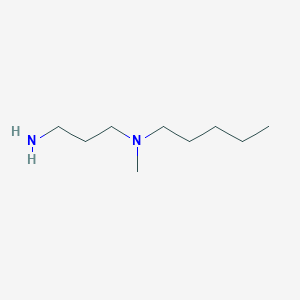
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

